5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid
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Overview
Description
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The spirocyclic framework imparts rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the spirocyclic core through a cyclization reaction. This is followed by the introduction of the Fmoc protecting group via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of automated peptide synthesizers for the introduction of the Fmoc group and large-scale reactors for the cyclization step. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for the removal or replacement of the Fmoc group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in DMF for Fmoc deprotection.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of deprotected amines or substituted derivatives.
Scientific Research Applications
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential as a building block in the design of bioactive compounds.
Medicine: Investigated for its role in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid is largely dependent on its use as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under mild conditions using piperidine. This allows for the sequential addition of amino acids to build peptides. The spirocyclic structure provides rigidity, which can influence the conformation and stability of the resulting peptides.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride: Another Fmoc-protected compound used in peptide synthesis.
Boc-5-azaspiro[2.3]hexane-1-carboxylic acid: A similar compound with a different protecting group (Boc).
Cbz-5-azaspiro[2.3]hexane-1-carboxylic acid: Uses the Cbz protecting group instead of Fmoc.
Uniqueness
5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid is unique due to its combination of the Fmoc protecting group and the spirocyclic structure. This combination provides both stability and versatility in synthetic applications, making it a valuable compound in the field of organic chemistry and peptide synthesis.
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-19(24)18-9-21(18)11-22(12-21)20(25)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVDZQYKIXBMOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934633-43-8 |
Source
|
Record name | 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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